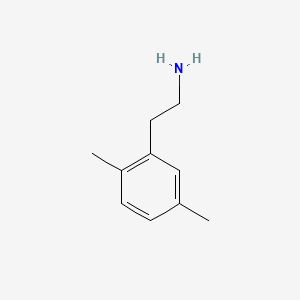

2,5-Dimethylphenethylamine

説明

2,5-Dimethylphenethylamine is an organic compound with the chemical formula C10H15N. It belongs to the class of phenethylamines, which are known for their stimulant effects on the central nervous system. This compound is characterized by the presence of two methyl groups attached to the benzene ring at the 2 and 5 positions, and an ethylamine chain attached to the benzene ring.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethylphenethylamine typically involves the alkylation of benzene derivatives. One common method includes the Friedel-Crafts alkylation of 1,4-dimethylbenzene with ethylamine in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product after purification.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The raw materials used are readily available and cost-effective, making the industrial production economically viable.

化学反応の分析

Types of Reactions: 2,5-Dimethylphenethylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding amine derivatives.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, especially at the positions ortho and para to the methyl groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed:

Oxidation: 2,5-Dimethylbenzoic acid.

Reduction: this compound derivatives.

Substitution: Halogenated this compound compounds.

科学的研究の応用

2,5-Dimethylphenethylamine has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a stimulant or antidepressant.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

作用機序

The mechanism of action of 2,5-Dimethylphenethylamine involves its interaction with the central nervous system. It acts as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to enhanced synaptic transmission and increased alertness and energy levels. The compound primarily targets monoamine receptors and transporters, modulating their activity and resulting in its stimulant effects.

類似化合物との比較

2,5-Dimethylphenethylamine can be compared with other phenethylamines such as:

Phenethylamine: The parent compound, which lacks the methyl groups at the 2 and 5 positions.

2,5-Dimethoxyphenethylamine: A similar compound with methoxy groups instead of methyl groups, known for its psychoactive properties.

Amphetamine: A well-known stimulant with a similar structure but different substitution pattern.

Uniqueness: The presence of methyl groups at the 2 and 5 positions in this compound imparts unique chemical and biological properties, distinguishing it from other phenethylamines. These structural modifications can influence its pharmacokinetics and pharmacodynamics, making it a compound of interest in various research fields.

生物活性

2,5-Dimethylphenethylamine (DMPEA) is a compound belonging to the phenethylamine class, which has garnered interest due to its potential biological activities, particularly in neuropharmacology. This article explores the biological activity of DMPEA, including its interactions with neurotransmitter systems, receptor activation, and implications for therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C10H15N

- Molecular Weight : 149.24 g/mol

- CAS Number : 211415

DMPEA is structurally related to other phenethylamines, which are known for their stimulant properties. Its structure allows it to interact with various neurotransmitter systems in the brain.

Neurotransmitter Interaction

Research indicates that DMPEA may modulate dopamine and norepinephrine signaling pathways. These neurotransmitters are crucial for regulating mood, attention, and reward mechanisms. Studies have shown that DMPEA acts as a ligand for several adrenergic receptors, which are involved in sympathetic nervous system responses.

- Dopamine System : DMPEA's interaction with dopamine receptors suggests a potential role in enhancing dopaminergic activity, which may influence mood and cognitive functions.

- Norepinephrine System : The modulation of norepinephrine signaling by DMPEA could affect arousal and stress responses.

Receptor Activation Studies

Recent studies have focused on the agonistic effects of DMPEA on adrenergic receptors:

- Adrenergic Receptor Activation :

- α1 Receptors : DMPEA has been identified as a weak agonist for α1 adrenergic receptors with EC50 values indicating low potency compared to other stimulants.

- β Receptors : Similar weak agonistic activity was observed at β adrenergic receptors.

The following table summarizes the receptor activation characteristics of DMPEA compared to other phenethylamines:

| Compound | Receptor Type | EC50 (µM) | Emax (%) |

|---|---|---|---|

| DMPEA | ADRα1 | 5.7 | 37 |

| DMPEA | ADRβ1 | 34 | 23 |

| Amphetamine | ADRα1 | 0.05 | 90 |

| Methamphetamine | ADRβ1 | 0.01 | 95 |

In Vivo Studies

- Monoamine Oxidase Activity : DMPEA has been utilized as a radiotracer to measure monoamine oxidase-B (MAO-B) activity in the brain. This application highlights its potential in neuroimaging studies, providing insights into neurochemical processes associated with various neurological disorders .

- Tear Stimulation Studies : In ocular pharmacology research, DMPEA was studied for its effects on tear production in rabbits. The findings indicated that repeated administration did not lead to tolerance, suggesting its potential as a long-term treatment option for dry eye conditions .

Comparative Analysis

Comparative studies with other stimulants such as amphetamines reveal that while DMPEA exhibits some biological activity, it is considerably less potent than its more well-known counterparts. This positions DMPEA as a candidate for further exploration in therapeutic contexts where milder stimulant effects are desired.

特性

IUPAC Name |

2-(2,5-dimethylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-8-3-4-9(2)10(7-8)5-6-11/h3-4,7H,5-6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNEFNTMBBIKOFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177633 | |

| Record name | Phenethylamine, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23068-44-2 | |

| Record name | 2,5-Dimethylbenzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23068-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenethylamine, 2,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023068442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenethylamine, 2,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 23068-44-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。